N-(3,4-dimethoxyphenyl)-6-methyl-3-tosylquinolin-4-amine
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-16-5-9-19(10-6-16)32(28,29)24-15-26-21-11-7-17(2)13-20(21)25(24)27-18-8-12-22(30-3)23(14-18)31-4/h5-15H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXHZVIJLOJUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-6-methyl-3-tosylquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the tosyl group, the methyl group, and finally the 3,4-dimethoxyphenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenyl)-6-methyl-3-tosylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)-6-methyl-3-tosylquinolin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-6-methyl-3-tosylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on two compounds from the provided evidence, analyzed for structural and functional differences.
Structural and Functional Group Analysis
Key Observations :
- Core Structure: The target’s quinoline core distinguishes it from Rip-B (benzamide) and the pyridine derivative in . Quinoline’s aromatic nitrogen may enhance π-π stacking interactions in biological systems compared to benzamide or pyridine scaffolds.
- Functional Groups: The tosyl group in the target compound introduces sulfonamide functionality, which is absent in the other two compounds. This group may improve metabolic stability but reduce aqueous solubility due to its hydrophobic nature . All three compounds share methoxy groups, which increase lipophilicity and may influence membrane permeability. The dimethylaminomethyl group in the pyridine derivative () adds basicity, contrasting with the target’s tosyl group, which is weakly acidic .
Physicochemical and Pharmacokinetic Implications
- Solubility: The tosyl group in the target compound likely reduces water solubility compared to Rip-B’s benzamide or the pyridine derivative’s polar dimethylaminomethyl group.
- Stability : Sulfonamides (target) are generally more resistant to enzymatic degradation than amides (Rip-B) or tertiary amines (), suggesting enhanced in vivo stability for the target compound .
Biological Activity
N-(3,4-Dimethoxyphenyl)-6-methyl-3-tosylquinolin-4-amine is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the compound's biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes:
- Quinoline core : A bicyclic structure that is known for its diverse biological activities.
- Tosyl group : A sulfonyl group that enhances the compound's reactivity.
- Dimethoxyphenyl group : This substitution may contribute to its biological properties.
The molecular formula is with a molecular weight of 440.53 g/mol .
1. Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent.
2. Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Studies show that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Table 2: Anticancer Activity
These findings suggest that the compound could be a promising candidate for further development as an anticancer drug.
3. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 3: Anti-inflammatory Activity
This anti-inflammatory activity suggests potential therapeutic applications in inflammatory diseases.
Case Studies
A notable case study involved the synthesis and biological evaluation of this compound alongside other quinoline derivatives. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the quinoline core could enhance biological activity. The results emphasized the importance of specific substitutions in achieving desired pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
